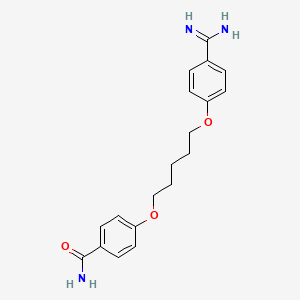
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide is a chemical compound with the molecular formula C19H23N3O3 It is known for its unique structure, which includes an amidinophenoxy group linked to a benzenecarboxamide moiety through a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-(Pentyl)oxybenzenecarboxamide: This intermediate can be synthesized by reacting 4-hydroxybenzenecarboxamide with pentyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Amidinophenoxy Group: The amidinophenoxy group can be introduced by reacting the intermediate with 4-amidinophenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidinophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide involves its interaction with specific molecular targets. The amidinophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The benzenecarboxamide moiety may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Pentamidine: A compound with a similar amidinophenoxy structure, used as an antimicrobial agent.
Benzamidine derivatives: Compounds with similar amidine groups, known for their enzyme inhibitory properties.
Uniqueness
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and interaction profiles. This makes it a valuable tool in various research applications, offering advantages over other similar compounds in terms of specificity and efficacy.
Propiedades
Número CAS |
155914-97-9 |
|---|---|
Fórmula molecular |
C19H23N3O3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzamide |
InChI |
InChI=1S/C19H23N3O3/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H2,22,23) |
Clave InChI |
JUXMLCDTXKRLHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




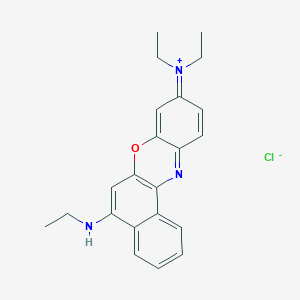
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
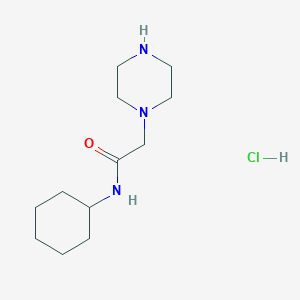
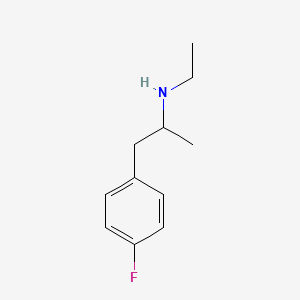

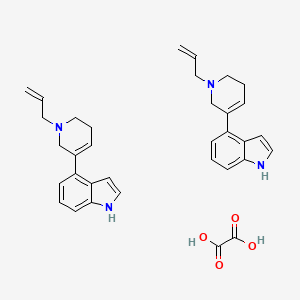
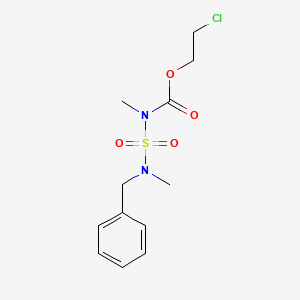
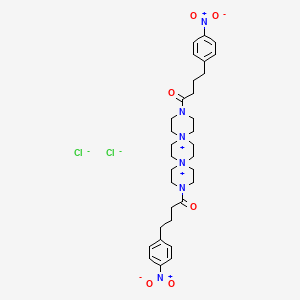
![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
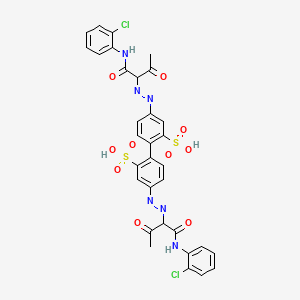
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)
